molecular formula C5H9N3 B3022703 (5-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1007538-66-0

(5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B3022703
CAS RN: 1007538-66-0
M. Wt: 111.15 g/mol
InChI Key: YPBTTWVBPFEPBE-UHFFFAOYSA-N
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Description

“(5-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9N3 . It is also known as N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “(5-methyl-1H-pyrazol-4-yl)methanamine” can be represented by the SMILES string Cl.CNCc1cn[nH]c1C . The InChI key for this compound is VAMGVTBGLOCUAE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “(5-methyl-1H-pyrazol-4-yl)methanamine” are not provided in the available resources .


Physical And Chemical Properties Analysis

“(5-methyl-1H-pyrazol-4-yl)methanamine” is a solid substance . The molecular weight of this compound is 111.14506 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (5-methyl-1H-pyrazol-4-yl)methanamine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (5-methyl-1H-pyrazol-4-yl)methanamine are not well-studied. Its impact on bioavailability is unknown. The compound’s molecular weight is 161.63 , which might influence its pharmacokinetic properties.

properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBTTWVBPFEPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362874
Record name (5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048924-93-1, 1007538-66-0
Record name (5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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